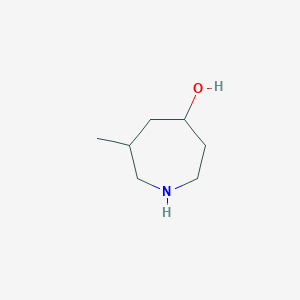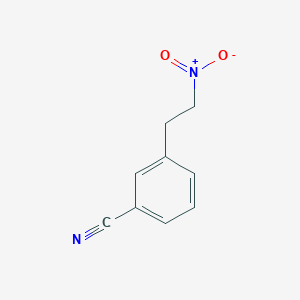
3-(2-Nitroethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitroethyl)benzonitrile is an organic compound characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-(2-Nitroethyl)benzonitrile often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as catalysts has been explored to facilitate the nitration and subsequent nitrile introduction steps, providing a greener and more sustainable approach .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Nitroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(2-Aminoethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2-Nitroethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitroethyl)benzonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
3-(2-Nitrovinyl)benzonitrile: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-Nitroethyl)indole: Contains an indole ring instead of a benzene ring.
3-(2-Nitroethyl)phenol: Contains a hydroxyl group (-OH) instead of a nitrile group.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various compounds highlight its significance in organic chemistry .
Propiedades
Número CAS |
155988-05-9 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-3,6H,4-5H2 |
Clave InChI |
VYWUMKFOEKUTFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
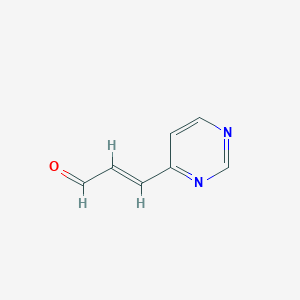
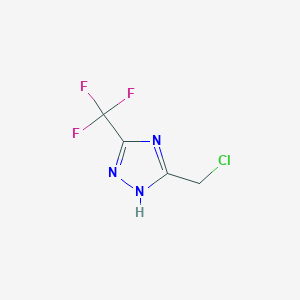

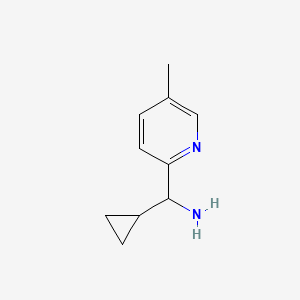



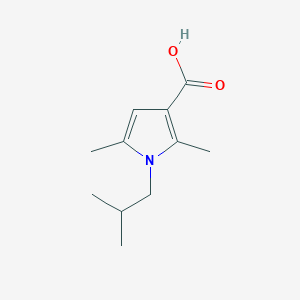
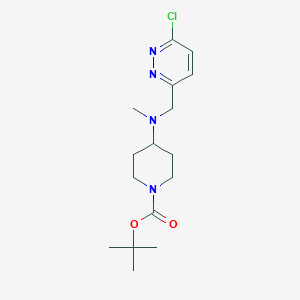
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
